6-ethoxybenzofuran-3(2H)-one
Overview
Description
6-Ethoxybenzofuran-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper iodide-catalyzed coupling reaction, which involves the formation of α-ketoamides through C–O bond cleavage and C–N bond formation . This process may involve a free radical mechanism.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions. These methods are designed to maximize yield and minimize side reactions, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper iodide for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper iodide-catalyzed coupling reaction with amines results in the formation of α-ketoamides .
Scientific Research Applications
6-Ethoxybenzofuran-3(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in the copper iodide-catalyzed coupling reaction, the compound undergoes C–O bond cleavage and C–N bond formation, potentially involving a free radical process . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
6-Ethoxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives, such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Exhibits anti-inflammatory and anti-tumor properties.
Bergapten: Known for its photosensitizing properties.
Nodekenetin: Used in dermatological applications.
Xanthotoxin: Exhibits anti-psoriatic properties.
Usnic Acid: Known for its antibacterial and antifungal activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and properties.
Properties
IUPAC Name |
6-ethoxy-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-12-7-3-4-8-9(11)6-13-10(8)5-7/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJHXCZOBHSOSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.